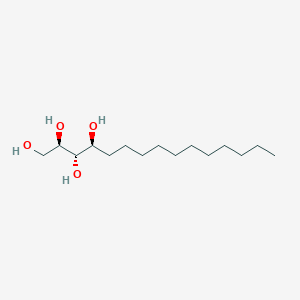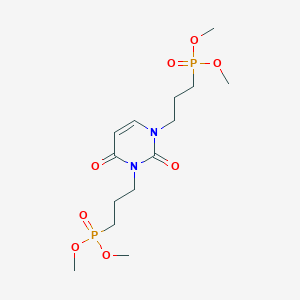
trans-4-Cyclohexyl-L-proline
Descripción general
Descripción
trans-4-Cyclohexyl-L-proline: is a derivative of the amino acid proline, characterized by the presence of a cyclohexyl group attached to the fourth carbon of the proline ring. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme inhibitors such as fosinopril sodium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of trans-4-phenyl-L-proline: One common method involves the hydrogenation of trans-4-phenyl-L-proline using a catalyst such as ruthenium on carbon.
Alkylation of N-benzyl-pyroglutamic acid: Another method involves the stereoselective alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene at low temperatures, followed by hydrogenolysis to remove the benzyl protecting groups.
Industrial Production Methods: Industrial production often employs the hydrogenation method due to its scalability and the availability of catalysts like ruthenium on carbon, which are safer and more cost-effective compared to alternatives like platinum oxide .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrogenation: As mentioned, trans-4-cyclohexyl-L-proline can be synthesized via hydrogenation of trans-4-phenyl-L-proline.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyclohexyl group, under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Ruthenium on carbon as a catalyst, hydrogen gas, elevated pressure and temperature.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrogenation: this compound itself is the major product.
Substitution: Depending on the substituent introduced, various cyclohexyl derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Investigated for its role in protein structure and function due to its proline backbone.
Medicine:
- Key intermediate in the synthesis of angiotensin-converting enzyme inhibitors like fosinopril sodium, which are used to treat hypertension and heart failure .
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
- As an intermediate in drug synthesis, trans-4-cyclohexyl-L-proline itself does not have a direct mechanism of action. its derivatives, such as fosinopril sodium, inhibit the angiotensin-converting enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor .
Comparación Con Compuestos Similares
trans-4-Hydroxy-L-proline: Another proline derivative with a hydroxyl group instead of a cyclohexyl group.
cis-4-Cyclohexyl-L-proline: The cis isomer of trans-4-cyclohexyl-L-proline, which has different stereochemistry and potentially different reactivity and applications.
Uniqueness:
Propiedades
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431160 | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103201-78-1 | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-cyclohexyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)


